
6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic features of Alzheimer's disease. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential pharmacological properties. It has been shown to exhibit various activities that make it a promising candidate for the development of new drugs. Additionally, its synthesis method is relatively simple and yields a high amount of the final product.
However, there are also some limitations associated with the use of 6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate its exact mechanism of action. Secondly, its potential toxicity and side effects need to be thoroughly investigated. Thirdly, more studies are needed to investigate its potential therapeutic applications in various diseases. Lastly, the development of new derivatives of 6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide may lead to the discovery of more potent and selective drugs.
In conclusion, 6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method is relatively simple, and it has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-bromo-N-(2,4-dichlorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-3-2-10(18)7-12(13)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIMEFLFHGEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(2,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3571386.png)
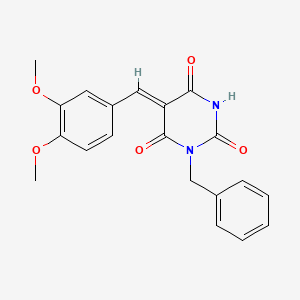
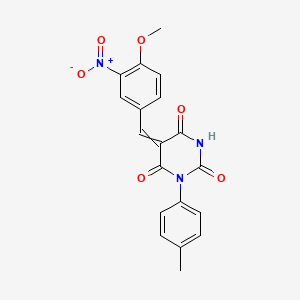

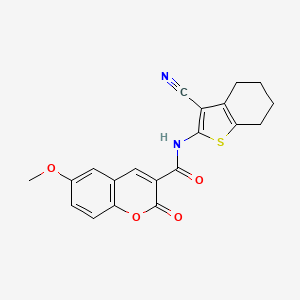
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B3571426.png)
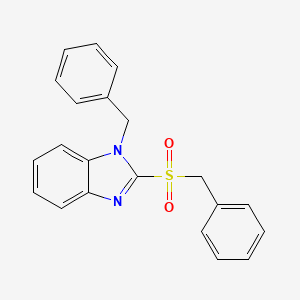
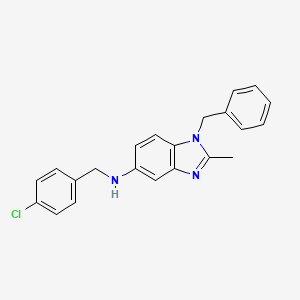
![methyl 4-{[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B3571443.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide](/img/structure/B3571452.png)

![4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide](/img/structure/B3571468.png)
![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3571478.png)
![6-bromo-3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3571480.png)